Oxiranemethanamine, N,N-dibutyl-

Stimuli-responsive polymers Starch modification LCST/cloud point

Oxiranemethanamine, N,N-dibutyl- (also named N,N-di(n-butyl)glycidylamine, DButGA) is a bifunctional epoxide–tertiary amine monomer employed as a building block for stimuli-responsive poly(ethylene glycol) (PEG) copolymers and as a reactive intermediate for epoxy-amine systems. It combines a polymerizable oxirane ring with a tertiary amine center bearing two n-butyl substituents, yielding a molecular formula of C₁₁H₂₃NO and a molecular weight of 185.31 g mol⁻¹.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
CAS No. 7439-58-9
Cat. No. B3056808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxiranemethanamine, N,N-dibutyl-
CAS7439-58-9
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CC1CO1
InChIInChI=1S/C11H23NO/c1-3-5-7-12(8-6-4-2)9-11-10-13-11/h11H,3-10H2,1-2H3
InChIKeyYGKXCLZSNFVFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxiranemethanamine, N,N-dibutyl- (CAS 7439-58-9): Monomer-Stability and Thermal-Response Profile for Tertiary Amine-Functional Copolymers


Oxiranemethanamine, N,N-dibutyl- (also named N,N-di(n-butyl)glycidylamine, DButGA) is a bifunctional epoxide–tertiary amine monomer employed as a building block for stimuli-responsive poly(ethylene glycol) (PEG) copolymers and as a reactive intermediate for epoxy-amine systems. It combines a polymerizable oxirane ring with a tertiary amine center bearing two n-butyl substituents, yielding a molecular formula of C₁₁H₂₃NO and a molecular weight of 185.31 g mol⁻¹ [1]. Unlike short-chain N,N-dialkylglycidylamines such as the N,N-dimethyl analog, which is unstable at ambient temperature, DButGA is storage-stable at room temperature owing to the steric shielding provided by the butyl groups [2]. This stability, together with its defined reactivity in anionic ring-opening copolymerization, makes DButGA a reliable and quantifiably distinct choice among N,N-dialkylglycidylamines for designing thermo- and pH-responsive polymeric materials.

Why N,N-Dibutyl-oxiranemethanamine Cannot Be Swapped with Shorter- or Longer-Chain Glycidylamine Analogs


N,N-Dialkylglycidylamines are not interchangeable monomers. The alkyl chain length governs three performance-critical parameters: monomer storage stability, copolymerization kinetics, and the resulting polymer’s lower critical solution temperature (LCST). The N,N-dimethyl homolog is unstable at room temperature due to insufficient steric protection of the tertiary amine, whereas DButGA is stable [1]. Although the reactivity ratios of DButGA (rDButGA = 0.49) and N,N-dioctylglycidylamine (rDOctGA = 0.42) are similar, the absolute cloud-point temperatures measured for gradient copolymers differ markedly with alkyl chain length at constant comonomer content [1]. Furthermore, when grafted onto hydroxyethyl starch, the cloud-point range shifts from 26–72.8 °C for the dipropyl derivative to a higher-temperature regime for the dibutyl derivative, confirming that even a single methylene difference per alkyl arm measurably alters the thermal transition [2]. Simply replacing DButGA with a longer- or shorter-chain analog would therefore produce an uncontrolled shift in the LCST, compromising the precision required for temperature-responsive applications.

Quantitative Differentiation of N,N-Dibutyl-oxiranemethanamine: Evidence Table for Procurement Decisions


Cloud-Point Tunability in Grafted Starch Ethers: Dibutyl vs. Dipropyl Epoxypropylamine

Grafting N,N-dibutyl-epoxypropylamine onto hydroxyethyl starch yields tertiary amine starch ethers (TAS) whose cloud-point temperatures (TC) span a higher and wider window than those obtained with the dipropyl analog. The dibutyl derivative provides access to the upper portion of the tunable range, enabling precise thermal triggering above approximately 50 °C that the dipropyl derivative cannot easily reach [1].

Stimuli-responsive polymers Starch modification LCST/cloud point

Controlled Reactivity Ratio in Anionic Ring-Opening Copolymerization with Ethylene Oxide

DButGA exhibits a well-defined reactivity ratio in anionic ring-opening copolymerization with ethylene oxide, quantified by the Fineman–Ross method. The measured value of rDButGA = 0.49 (with rEO = 1.84) confirms the preferential incorporation of ethylene oxide early in the polymerization, leading to a predictable gradient copolymer microstructure [1]. While the dioctyl analog DOctGA shows a comparable ratio (rDOctGA = 0.42), the dibutyl monomer offers a balanced hydrophobicity that maintains water solubility of the resulting copolymer at degrees of polymerization up to ~25 mol % comonomer, a composition window critical for aqueous thermo-responsive applications [1].

Copolymerization kinetics Reactivity ratios Gradient copolymers

Storage Stability: Room-Temperature Stability of DButGA vs. Instability of N,N-Dimethylglycidylamine

Unsubstituted or short-chain N,N-dialkylglycidylamines suffer from nucleophilic self-reactivity due to the lone pair on the tertiary amine. N,N-dimethylglycidylamine is explicitly reported to be unstable at room temperature [1]. DButGA, in contrast, benefits from the steric bulk of its two n-butyl chains, which shield the amine nitrogen and suppress autopolymerization and degradation pathways. This stability is a prerequisite for reliable monomer storage, handling, and reproducible polymerization without the need for cold-chain logistics.

Monomer stability Steric shielding Glycidylamine storage

Low-Color Grade for Transparent Epoxy Formulations: APHA < 100

Commercially, N,N-dibutyl-oxiranemethanamine is being developed in low-color variants with APHA (American Public Health Association) color values below 100. This specification addresses the aesthetic and performance requirements of transparent coatings, adhesives, and consumer goods where yellowing is unacceptable [1]. While many tertiary amine curing agents develop pronounced color upon storage or curing, the dibutyl derivative’s molecular structure resists chromophore formation, enabling formulation of water-white epoxy systems.

Epoxy curing agent Color stability Optical clarity

Application Scenarios Where N,N-Dibutyl-oxiranemethanamine Provides Quantifiable Advantages


Design of Thermo- and pH-Responsive PEG Hydrogels with LCST > 50 °C

When formulating injectable or implantable hydrogels that must undergo a sol–gel transition above body temperature (e.g., 50–70 °C for localized hyperthermia-triggered drug release), DButGA-derived copolymers offer the requisite high cloud-point regime. The starch-graft data demonstrate that dibutyl-epoxypropylamine shifts the accessible TC ceiling by over 20 °C compared with the dipropyl analog, enabling thermal switching in a window that the dipropyl derivative cannot achieve [1]. PEG-based gradient copolymers incorporating DButGA further allow cloud-point adjustment between 21 and 93 °C by varying the comonomer feed ratio, providing a quantitative design handle for formulation scientists [2].

Synthesis of Predictable Gradient Copolymer Architectures via Anionic ROP

For polymer chemists requiring gradient copolymers with a known compositional profile, DButGA is the best-characterized mid-chain-length glycidylamine comonomer. Its reactivity ratios (rEO = 1.84, rDButGA = 0.49) have been explicitly determined by Fineman–Ross analysis, enabling accurate modeling of segmental composition along the polymer backbone [1]. This quantitative knowledge is absent for the dihexyl analog (where numerical ratios are not reported) and is critical for designing copolymers where the spatial distribution of tertiary amine groups determines pH-responsiveness and metal-ion chelation properties.

Ambient-Stable Specialty Epoxy Monomer for Just-in-Time Manufacturing

In continuous-flow or just-in-time polymer manufacturing environments, monomer storage stability at ambient temperature is a key cost driver. DButGA’s room-temperature stability, in contrast to the instability of N,N-dimethylglycidylamine and the marginal stability of the diethyl analog, eliminates the need for refrigerated storage and minimizes waste from premature polymerization [1]. The successful distillation of DButGA at 54 °C under reduced pressure further confirms its thermal robustness during purification and scale-up [1].

Water-White Epoxy Coatings and Optical Adhesives

For optically transparent epoxy formulations—such as LED encapsulants, glass laminating adhesives, and clear protective coatings—DButGA’s available low-color grade (APHA < 100) meets a quantifiable clarity specification that many conventional tertiary amine hardeners fail to satisfy [1]. Procurement specifications can directly adopt the APHA < 100 criterion to screen suppliers, ensuring the final cured material maintains a water-white appearance without yellowing over time. The dibutyl substitution pattern inherently resists chromophore formation better than aromatic amine analogs, providing a structural basis for this optical advantage.

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